molecular formula C10H8BrNO3 B1414172 3-Bromo-2-cyano-6-methoxyphenylacetic acid CAS No. 1805187-95-4

3-Bromo-2-cyano-6-methoxyphenylacetic acid

Cat. No.: B1414172
CAS No.: 1805187-95-4
M. Wt: 270.08 g/mol
InChI Key: OMZMOSHDYBURRP-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-6-methoxyphenylacetic acid is an organic compound with the molecular formula C10H8BrNO3. It is a derivative of phenylacetic acid, featuring a bromine atom, a cyano group, and a methoxy group attached to the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyano-6-methoxyphenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-6-methoxyphenylacetic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyano-6-methoxyphenylacetic acid can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Carried out in aqueous or organic solvents, often under acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups replacing the bromine atom.

    Reduction: Amino derivatives or other reduced forms of the cyano group.

    Oxidation: Hydroxylated or carbonylated derivatives of the methoxy group.

Scientific Research Applications

3-Bromo-2-cyano-6-methoxyphenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-6-methoxyphenylacetic acid depends on its specific application and target. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The presence of the bromine, cyano, and methoxy groups can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-cyano-6-hydroxyphenylacetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Bromo-2-cyano-6-methylphenylacetic acid: Similar structure but with a methyl group instead of a methoxy group.

    3-Bromo-2-cyano-6-ethoxyphenylacetic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

3-Bromo-2-cyano-6-methoxyphenylacetic acid is unique due to the specific combination of functional groups attached to the phenylacetic acid core. The presence of the bromine atom allows for further functionalization through nucleophilic substitution, while the cyano and methoxy groups contribute to its potential biological activities and chemical reactivity.

Properties

IUPAC Name

2-(3-bromo-2-cyano-6-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-9-3-2-8(11)7(5-12)6(9)4-10(13)14/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZMOSHDYBURRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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